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Compound of Interest

Compound Name: 2-Methylquinoline N-oxide

Cat. No.: B090784 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline N-oxide, also known as quinaldine N-oxide, is a heterocyclic compound

that has emerged as a pivotal intermediate in organic synthesis. Its unique electronic properties

and reactivity profile make it a valuable precursor for the construction of a diverse array of

functionalized quinoline derivatives, many of which exhibit significant biological activity. This

technical guide provides a comprehensive overview of the synthesis, properties, and synthetic

applications of 2-Methylquinoline N-oxide, with a focus on detailed experimental protocols

and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 2-Methylquinoline N-
oxide is essential for its effective utilization in synthesis. The key data for this compound are

summarized in the tables below.

Table 1: Physicochemical Properties of 2-Methylquinoline N-oxide
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Property Value Reference

CAS Number 1076-28-4 [1]

Molecular Formula C₁₀H₉NO [1]

Molecular Weight 159.19 g/mol [1]

Appearance
White to orange to green

powder/crystal
[1]

Melting Point 67 °C [1]

Purity ≥ 98% (GC) [1]

Table 2: Spectroscopic Data of 2-Methylquinoline and Related N-oxides
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Compound Type Data Reference

2-Methylquinoline
¹H NMR (CDCl₃, 400

MHz)

δ (ppm): 8.03 (d,

J=8.4 Hz, 1H), 7.76

(d, J=8.1 Hz, 1H),

7.68 (ddd, J=8.4, 6.9,

1.5 Hz, 1H), 7.48

(ddd, J=8.1, 6.9, 1.2

Hz, 1H), 7.27 (d,

J=8.4 Hz, 1H), 2.75

(s, 3H)

[2]

Quinoline N-oxide
¹H NMR (CDCl₃, 400

MHz)

δ (ppm): 8.72 (d,

J=8.8 Hz, 1H), 8.52

(dd, J=6.0, 0.6 Hz,

1H), 7.85 (d, J=8.1

Hz, 1H), 7.79–7.70

(m, 2H), 7.67–7.60

(m, 1H), 7.28 (dd,

J=8.5, 6.2 Hz, 1H)

Quinoline N-oxide
¹³C NMR (CDCl₃, 100

MHz)

δ (ppm): 141.5, 135.6,

130.5 (2C), 128.7,

128.1, 126.1, 120.9,

119.7

7-Methylquinoline N-

oxide

¹H NMR (CDCl₃, 400

MHz)

δ (ppm): 8.55–8.52

(m, 2H), 7.74 (d,

J=8.4 Hz, 1H), 7.71

(d, J=8.4 Hz, 1H),

7.45 (dt, J=8.9, 2.7

Hz, 1H), 7.22 (dd,

J=8.4, 6.1 Hz, 1H),

2.57 (s, 3H)

7-Methylquinoline N-

oxide

¹³C NMR (CDCl₃, 100

MHz)

δ (ppm): 141.7, 141.3,

135.9, 130.9, 128.6,

127.8, 126.4, 119.9,

118.6, 22.0
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8-Methylquinoline N-

oxide

¹H NMR (CDCl₃, 400

MHz)

δ (ppm): 8.32 (dd,

J=6.0, 0.6 Hz, 1H),

7.56 (td, J=7.8, 4.5

Hz, 2H), 7.38–7.30

(m, 2H), 7.10 (dd,

J=8.4, 6.1 Hz, 1H),

3.12 (s, 3H)

8-Methylquinoline N-

oxide

¹³C NMR (CDCl₃, 100

MHz)

δ (ppm): 141.2, 137.1,

133.4, 133.2, 132.3,

127.9, 126.7, 126.2,

120.5, 24.7

Synthesis of 2-Methylquinoline N-oxide
The most common and efficient method for the preparation of 2-Methylquinoline N-oxide is

the direct oxidation of 2-methylquinoline. A general and reliable protocol involves the use of

meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.

2-Methylquinoline

2-Methylquinoline N-oxide

Oxidation

m-CPBA, CH2Cl2, 25 °C, 2 h

Click to download full resolution via product page

Synthesis of 2-Methylquinoline N-oxide.

Experimental Protocol: Synthesis of 2-Methylquinoline N-oxide

Dissolution: Dissolve 2-methylquinoline (1.0 eq.) in dichloromethane (DCM) in a round-

bottom flask equipped with a magnetic stirrer.
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Addition of Oxidant: To the stirred solution, add m-CPBA (1.1 eq.) portion-wise at room

temperature (25 °C).

Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of

the reaction by thin-layer chromatography (TLC).

Workup: Upon completion, add a saturated aqueous solution of sodium bicarbonate

(NaHCO₃) to neutralize the excess m-CPBA. Extract the aqueous layer with DCM.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by column chromatography on silica gel.

Key Synthetic Transformations of 2-Methylquinoline
N-oxide
The N-oxide functionality in 2-Methylquinoline N-oxide activates the quinoline ring, enabling a

variety of synthetic transformations that are otherwise difficult to achieve with the parent

heterocycle. This section details some of the most important reactions, providing experimental

protocols and mechanistic diagrams.

Boekelheide Rearrangement
The Boekelheide reaction is a rearrangement of α-picoline N-oxides to hydroxymethylpyridines

and their derivatives.[3] This reaction is a powerful tool for the functionalization of the methyl

group at the C2 position of 2-Methylquinoline N-oxide. The reaction is typically carried out

using acetic anhydride or trifluoroacetic anhydride (TFAA).
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2-Methylquinoline N-oxide

O-acylated intermediate

Acylation

Acetic Anhydride (Ac2O)

Ene-intermediate

Deprotonation

2-Acetoxymethylquinoline

[3,3]-Sigmatropic
Rearrangement

2-Quinolinemethanol

Hydrolysis

Hydrolysis

Click to download full resolution via product page

Mechanism of the Boekelheide Rearrangement.

Experimental Protocol: Boekelheide Rearrangement (Analogous Procedure)

The following protocol is adapted from a procedure for a related pyridine N-oxide and can be

optimized for 2-Methylquinoline N-oxide.[4]

Reaction Setup: In a suitable reaction vessel, heat acetic anhydride to 90 °C.

Addition of Substrate: Add a solution of 2-Methylquinoline N-oxide in glacial acetic acid

dropwise to the heated acetic anhydride.
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Reaction: After the addition is complete, allow the reaction to proceed until completion,

monitoring by TLC.

Isolation: The resulting 2-acetoxymethylquinoline can be isolated and purified using standard

techniques such as distillation or chromatography.

C-H Functionalization
The N-oxide group acts as an effective directing group, facilitating the regioselective C-H

functionalization of the quinoline core, particularly at the C2 and C8 positions. Palladium-

catalyzed C-H activation has emerged as a powerful strategy for this purpose.[1][5]

Quinoline N-oxide

Palladacycle Intermediate

C-H Activation

Pd(OAc)2 Arene

C2-Arylquinoline N-oxide

Reductive Elimination

Ag2CO3

Click to download full resolution via product page

Palladium-catalyzed C2-Arylation.

Experimental Protocol: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide

Reaction Setup: In a reaction tube, combine quinoline N-oxide (1.0 eq.), Pd(OAc)₂ (10

mol%), and Ag₂CO₃ (2.2 eq.).[1]

Addition of Reagents: Add benzene (40 eq.) as the aryl source and solvent.

Reaction: Seal the tube and heat the mixture at 130 °C for 24 hours.[1]
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Workup and Purification: After cooling to room temperature, filter the reaction mixture.

Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-

arylquinoline N-oxide.[1] It is noteworthy that in the case of 2-methylquinoline N-oxide, no

α-arylation at the methyl group was observed, and the reaction cleanly afforded 8-arylated

derivatives.[2]

Synthesis of 2-Chloromethylquinoline
The reaction of 2-Methylquinoline N-oxide with phosphorus oxychloride (POCl₃) provides a

direct route to 2-chloromethylquinoline, a versatile building block for further synthetic

modifications. This reaction is analogous to the preparation of 2-chloromethylpyridine from 2-

picoline-N-oxide.[3]

2-Methylquinoline N-oxide

Chloro-intermediate

Activation

POCl3

2-Chloromethylquinoline

Rearrangement & Cl- attack

Click to download full resolution via product page

Synthesis of 2-Chloromethylquinoline.

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinolines (Vilsmeier-Haack Reaction -

An Analogous Cyclization)

While a direct protocol for the chlorination of the methyl group of 2-Methylquinoline N-oxide
was not found, the Vilsmeier-Haack reaction of N-arylacetamides provides a method for the

synthesis of 2-chloroquinolines, illustrating a related transformation involving POCl₃.
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Reaction Setup: To a solution of an N-arylacetamide (5 mmol) in dry DMF (15 mmol) at 0-5

°C with stirring, add POCl₃ (60 mmol) dropwise.

Reaction: Stir the mixture at 80-90 °C for 4-16 hours.

Workup: Pour the mixture into crushed ice. The resulting precipitate is collected by filtration,

washed with water, and dried to afford the 2-chloro-3-formylquinoline.

Deoxygenative C2-Sulfonylation
2-Methylquinoline N-oxide can undergo deoxygenative C-H sulfonylation at the C2 position

with sulfonyl chlorides in the presence of carbon disulfide and a secondary amine. This metal-

free reaction provides an efficient route to 2-sulfonylquinolines.

Quinoline N-oxide

Activated N-oxide

Activation by RSO2Cl

RSO2Cl, CS2, Et2NH

Nucleophilic Sulfonyl Source

2-Sulfonylquinoline

Deoxygenation & Rearomatization

Nucleophilic Attack
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Deoxygenative C2-Sulfonylation.

Experimental Protocol: Gram-Scale Synthesis of 2-Sulfonylquinoline
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Reaction Setup: To a round-bottom flask, add quinoline N-oxide (5 mmol), CS₂ (7.5 mmol),

diethylamine (10 mmol), and TsCl (10 mmol) in CH₂Cl₂ (50 mL).[6]

Reaction: Stir the reaction mixture at room temperature for about 30 minutes.[6]

Workup: Upon completion, add water (30 mL) to quench the reaction. Separate the organic

layer, and extract the aqueous layer with CH₂Cl₂.

Purification: Combine the organic phases, dry with anhydrous Na₂SO₄, filter, and concentrate

under vacuum. The crude product can be purified by column chromatography.[6]

Applications in Drug Development and Medicinal
Chemistry
2-Methylquinoline N-oxide and its derivatives are of significant interest in drug discovery due

to their broad spectrum of biological activities. The quinoline scaffold is a well-established

pharmacophore found in numerous approved drugs. The N-oxide functionality can modulate

the physicochemical properties of the parent molecule, often leading to enhanced biological

efficacy.[7]

Derivatives of 2-Methylquinoline N-oxide have been investigated for their potential as:

Anticancer Agents: The position of the methyl group on the quinoline N-oxide ring is a critical

determinant of anticancer activity.[7]

Antimicrobial Agents: Methylated quinoline N-oxides have demonstrated promising activity

against a range of bacterial and fungal pathogens.[7]

The synthetic transformations detailed in this guide provide access to a wide array of

substituted quinolines, enabling the exploration of structure-activity relationships and the

development of novel therapeutic agents.

Conclusion
2-Methylquinoline N-oxide is a versatile and valuable intermediate in organic synthesis. Its

facile preparation and the diverse reactivity of the N-oxide functionality allow for the efficient

construction of a wide range of functionalized quinoline derivatives. The experimental protocols
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and mechanistic insights provided in this guide are intended to serve as a valuable resource for

researchers engaged in the synthesis of complex molecules for applications in medicinal

chemistry, materials science, and other areas of chemical research. The continued exploration

of the reactivity of 2-Methylquinoline N-oxide is expected to lead to the development of novel

and efficient synthetic methodologies for the preparation of valuable chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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